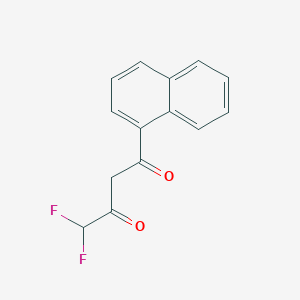

4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione

Description

BenchChem offers high-quality 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-1-naphthalen-1-ylbutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-14(16)13(18)8-12(17)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,14H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTMPSMKROWDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CC(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701240705 | |

| Record name | 4,4-Difluoro-1-(1-naphthalenyl)-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832739-87-4 | |

| Record name | 4,4-Difluoro-1-(1-naphthalenyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluoro-1-(1-naphthalenyl)-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione chemical properties

Executive Summary

4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione is a specialized fluorinated

This guide details the physicochemical profile, validated synthesis protocols, and reactivity landscapes of this compound, designed for researchers in medicinal chemistry and materials science.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Structural Characteristics

The molecule features a naphthalene moiety linked to a 1,3-dicarbonyl system terminated by a difluoromethyl group. The electron-withdrawing nature of the fluorine atoms significantly increases the acidity of the

| Property | Description |

| IUPAC Name | 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione |

| Molecular Formula | |

| Molecular Weight | 248.23 g/mol |

| Key Functional Groups | |

| Predicted pKa | ~5.8 – 6.5 (Enolic proton) |

| Predicted LogP | ~3.2 (High Lipophilicity) |

| Solubility | Soluble in |

Tautomerism & Chelation Logic

Unlike simple ketones, this molecule exists primarily as a cis-enol tautomer in solution. The

Mechanistic Implication: The

Figure 1: Tautomeric equilibrium shifting to the enol form to facilitate metal chelation.

Synthesis Protocols

Protocol A: Claisen Condensation (Standard)

This is the primary route for synthesizing

Reagents:

-

Substrate: 1-Acetonaphthone (1.0 eq)

-

Electrophile: Ethyl difluoroacetate (1.2 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion, 1.5 eq) or LiHMDS

-

Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology:

-

Preparation: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

-

Deprotonation: Suspend NaH in anhydrous THF at 0°C. Add 1-Acetonaphthone dropwise over 15 minutes. Evolution of

gas will be observed. -

Activation: Stir the enolate solution at 0°C for 30 minutes until gas evolution ceases.

-

Condensation: Add Ethyl difluoroacetate dropwise. The solution typically turns yellow/orange, indicating the formation of the

-diketonate salt. -

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

-

Quench & Workup: Cool to 0°C. Quench carefully with 1N HCl until pH ~2-3 (critical to protonate the enolate). Extract with Ethyl Acetate (

). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Point: The product should show a characteristic broad singlet at

Protocol B: Mechanochemical Synthesis (Green Alternative)

For labs prioritizing solvent reduction, ball-milling offers a viable pathway.

-

Mix: Combine 1-Acetonaphthone (1 eq), Ethyl difluoroacetate (1.2 eq), and solid

(1.5 eq) in a stainless steel jar. -

Mill: Grind at 25–30 Hz for 60 minutes.

-

Workup: Dissolve the resulting paste in dilute acid, extract, and recrystallize.

Reactivity & Applications

Heterocycle Synthesis

The 1,3-dione core acts as a bis-electrophile. The reactivity is governed by the "hard" carbonyl (adjacent to

-

Pyrazoles: Reaction with Hydrazine (

) yields 3-difluoromethyl-5-(naphthalen-1-yl)pyrazole. These scaffolds are bioisosteres for COX-2 inhibitors (e.g., Celecoxib analogs). -

Isoxazoles: Reaction with Hydroxylamine (

) yields regioisomeric isoxazoles.

Lanthanide Luminescence (Antenna Effect)

The naphthalene ring provides a large conjugated system ($ \pi \to \pi^* $ transitions) that absorbs UV light efficiently. This energy is transferred via Intersystem Crossing (ISC) to the triplet state of the ligand, and then to the resonance level of a coordinated Lanthanide ion (e.g.,

-

Mechanism: The

group minimizes high-frequency C-H oscillators (compared to -

Application: Used as a red-emitting phosphor in OLEDs or a time-resolved fluorescence probe in bio-assays.

Figure 2: Divergent synthetic pathways for heterocycle formation and metal complexation.

Safety & Handling

-

Hazards: Like most

-diketones, this compound may cause skin and eye irritation. The difluoroacetate precursors are volatile and toxic. -

Storage: Store in a cool, dry place under inert gas. The enol form is stable, but prolonged exposure to moisture can lead to slow hydrolysis.

-

Waste: Fluorinated organic waste must be segregated. Do not mix with strong oxidizers.

References

-

Synthesis of Difluoromethyl Ketones. Fluorine Notes, Vol. 5(126), 2019.

-

Lanthanide Beta-Diketonate Compounds: Synthesis, Characterization, and Reactivity. Louisiana Tech University, Doctoral Dissertation.

-

Chemistry of fluoro-substituted beta-diketones and their derivatives. Russian Chemical Reviews, 79(10), 849-879.

-

Species-specific lipophilicities of fluorinated diketones. Nature Communications/PMC, 2023.

-

Lanthanide Complexes Based on β-Diketonates. ResearchGate, 2014.

Technical Guide: Research Applications of Difluoro-beta-diketones in Drug Discovery & Material Science

Executive Summary

The incorporation of fluorine into organic scaffolds has become a cornerstone of modern medicinal chemistry, with over 25% of marketed drugs containing at least one fluorine atom.[1][2] While trifluoromethyl (

This guide focuses on difluoro-

Part 1: The Chemical Rationale[3]

The "Lipophilic Hydrogen Bond Donor" Concept

The primary value proposition of

-

Bioisosterism: The

group acts as a bioisostere for alcohols and thiols.[1][3] The -

Permeability: Unlike -OH groups, which often hinder passive membrane transport due to high desolvation penalties,

groups are lipophilic. This allows for improved Blood-Brain Barrier (BBB) penetration while retaining specific interactions with target protein pockets.

Tautomeric Equilibrium & Reactivity

-diketones exist in equilibrium between keto and enol forms. The introduction of electron-withdrawing fluorine atoms significantly shifts this equilibrium.-

Inductive Effect: The strong electron-withdrawing nature of the

group increases the acidity of the -

Implication: In synthetic applications, this stabilized enol is highly reactive toward nucleophiles (e.g., hydrazines), facilitating rapid heterocycle formation.

Part 2: Synthesis Architectures

Core Synthesis: Claisen Condensation

The most robust route to 4,4-difluoro-1,3-diketones involves the Claisen condensation of an acetophenone derivative with a difluoroacetic acid ester.

Key Mechanistic Insight: Unlike standard Claisen condensations, the presence of the fluorinated ester requires strict temperature control to prevent retro-Claisen decomposition. The use of Lithium Hexamethyldisilazide (LiHMDS) or Sodium Hydride (NaH) is preferred over alkoxides to prevent transesterification byproducts.

Alternative: Electrophilic Fluorination (2,2-Difluoro species)

While less common for bioisostere applications, 2,2-difluoro-1,3-diketones are synthesized via electrophilic fluorination (e.g., using Selectfluor) of standard 1,3-diketones. These species are often isolated as hydrates due to the intense electrophilicity of the carbonyl carbons adjacent to the fluorine atoms.

Part 3: Primary Application – Heterocycle Synthesis

The pharmaceutical industry relies on

Regioselective Pyrazole Synthesis

The reaction of a non-symmetric 4,4-difluoro-1,3-diketone with a substituted hydrazine yields two possible regioisomers. Controlling this selectivity is critical for structure-activity relationship (SAR) studies.

-

Electronic Control: The hydrazine terminal nitrogen (more nucleophilic) typically attacks the carbonyl furthest from the electron-withdrawing fluorine group, but this can be overridden by steric bulk or solvent effects (protic vs. aprotic).

Visualization: Pyrazole Synthesis Pathway

The following diagram illustrates the decision matrix for synthesizing

Caption: Mechanistic pathway for the condensation of difluoro-beta-diketones with hydrazines, showing divergence based on reaction conditions.

Part 4: Secondary Application – Lanthanide Luminescence

Fluorinated

-

The Antenna Effect: The ligand absorbs UV light and transfers energy to the Ln(III) ion, which emits visible light (red for Eu, green for Tb).

-

Why Difluoro? While trifluoro-ligands (like TTA) are standard, difluoro-ligands offer a modulation of the C-H oscillator frequency. High-frequency C-H vibrations can quench lanthanide luminescence. Replacing C-H with C-F reduces this quenching, but fully perfluorinated chains can suffer from poor solubility in biological media. Difluoro-variants offer a compromise for aqueous-compatible bio-assays.

Part 5: Experimental Protocols

Protocol A: Synthesis of 1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione

Objective: Synthesis of the core scaffold via Claisen condensation.

| Parameter | Specification |

| Reagents | 4'-Chloroacetophenone (1.0 eq), Ethyl difluoroacetate (1.2 eq), LiHMDS (1.0 M in THF, 2.2 eq). |

| Solvent | Anhydrous THF (0.2 M concentration). |

| Temperature | -78°C to Room Temperature (RT). |

| Atmosphere | Nitrogen or Argon (Strictly anhydrous). |

Step-by-Step Methodology:

-

Enolization: Charge a flame-dried round-bottom flask with anhydrous THF and cool to -78°C. Add LiHMDS dropwise.

-

Ketone Addition: Add 4'-chloroacetophenone (dissolved in minimal THF) dropwise over 15 minutes. Stir at -78°C for 45 minutes to ensure complete enolate formation.

-

Acylation: Add ethyl difluoroacetate rapidly in one portion.

-

Warming: Allow the mixture to warm to RT naturally and stir for 16 hours. The solution will turn dark orange/brown.

-

Quench: Cool to 0°C and quench with 1N HCl until pH ~2.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (Note:

-diketones often streak on silica; add 1% acetic acid to eluent).

Protocol B: Cyclization to 3-(Difluoromethyl)-5-(4-chlorophenyl)-1H-pyrazole

Objective: Conversion of the diketone to the bioactive heterocycle.

| Parameter | Specification |

| Reagents | Difluoro-diketone (from Protocol A), Hydrazine monohydrate (1.5 eq). |

| Solvent | Ethanol (0.5 M). |

| Catalyst | Acetic Acid (cat. 5 mol%).[5] |

Step-by-Step Methodology:

-

Dissolution: Dissolve the diketone in Ethanol at RT.

-

Addition: Add Hydrazine monohydrate dropwise. A mild exotherm may occur.

-

Reflux: Heat the mixture to reflux (80°C) for 2-4 hours. Monitor by TLC (disappearance of diketone).

-

Workup: Cool to RT. If the product precipitates, filter and wash with cold ethanol. If not, concentrate the solvent and recrystallize from ethanol/water.

-

Validation: Verify structure via

-NMR (typically a doublet around -110 to -125 ppm depending on the specific environment).

Part 6: References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept."[6] Journal of Medicinal Chemistry.

-

[6]

-

-

Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent): A new deoxofluorinating agent."[7] Journal of Organic Chemistry.

-

Sessler, C. D., et al. (2017). "CF2H, a Hydrogen Bond Donor."[1] Journal of the American Chemical Society.[1]

-

Hutchinson, K. D., et al. (2024). "Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas."[2] Beilstein Journal of Organic Chemistry.

-

Binnemans, K. (2009). "Lanthanide-Based Luminescent Hybrid Materials." Chemical Reviews.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

Discovery and synthesis of novel fluorinated ketones

From Photoredox Catalysis to Industrial Scalability

Executive Summary

The incorporation of fluorinated motifs into ketone scaffolds is a cornerstone strategy in modern medicinal chemistry.[1][2] Beyond simple bioisosterism, fluorinated ketones—specifically

The Fluorine Effect: Physicochemical Rationale

To design effective fluorinated drugs, one must understand the causality between fluorine substitution and biological activity.

The Hydration Equilibrium (The Gem-Diol Trap)

Unlike non-fluorinated ketones, perfluorinated ketones exist in a dynamic equilibrium with their hydrates (gem-diols) in aqueous media. This is driven by the high electronegativity of fluorine, which destabilizes the carbonyl dipole and increases the electrophilicity of the carbonyl carbon.

-

Impact on Purification: TFMKs often co-elute with water or solvents as stable hydrates during silica chromatography.

-

Impact on Potency: The ketone form is typically the active inhibitor, but the hydrate mimics the transition state of peptide hydrolysis.

pKa Modulation and Bioavailability

Fluorine substitution drastically increases the acidity of

-

Acetone pKa: ~19.3

-

Fluoroacetone pKa: ~18.2

-

1,1,1-Trifluoroacetone pKa: ~12.5

Implication: This acidity facilitates enolization under physiological conditions, potentially leading to racemization of chiral centers

Critical Methodologies & Experimental Protocols

Protocol A: Photoredox-Catalyzed Synthesis of -Trifluoromethyl Ketones

Target: Accessing complex

Rationale: Classical methods often fail to install distal fluorine groups.[3] This protocol utilizes visible-light photocatalysis to couple styrenes with fluorinated radical precursors.

Mechanism Visualization (DOT):

Caption: Simplified photoredox cycle for the radical fluoroalkylation of styrenes using an Iridium-based photocatalyst.

Step-by-Step Protocol:

-

Setup: Charge an 8 mL vial with fac-Ir(ppy)3 (1.0 mol%) and the styrene substrate (0.2 mmol).

-

Reagent Addition: Add the fluorinated radical precursor (e.g.,

-trifluoroethoxyphthalimide or acyl fluoride) (1.5 equiv). -

Solvent: Dissolve in degassed DMSO (0.1 M concentration).

-

Irradiation: Irradiate with a 427 nm Blue LED (Kessil lamp) at room temperature for 12–24 hours. Fan cooling is required to maintain ambient temperature.

-

Workup: Dilute with EtOAc, wash with brine (3x) to remove DMSO. Dry over

. -

Purification: Flash chromatography. Note: Fluorinated products often have low UV absorbance; use KMnO4 stain or 19F-NMR monitoring.

Protocol B: Scalable Nucleophilic Trifluoromethylation (The "Fluoroform" Method)

Target: Industrial-scale synthesis of Trifluoromethyl Ketones from Esters.

Rationale: Traditional reagents like Ruppert-Prakash (

Reagents:

-

Source: Fluoroform (

) gas.[2] -

Base: KHMDS (Potassium hexamethyldisilazide).

-

Solvent: Triglyme (Critical for chelating

and stabilizing the

Step-by-Step Protocol:

-

Anion Generation: In a flame-dried Schlenk flask, dissolve KHMDS (1.2 equiv) in anhydrous Triglyme. Cool to -40°C.

-

Gas Addition: Bubble

gas into the solution for 15 minutes. The solution will turn yellow, indicating the formation of the "naked" -

Substrate Addition: Add the methyl ester substrate (1.0 equiv) dropwise.

-

Reaction: Stir at -40°C for 2 hours. Do not warm up prematurely, as the CF3 anion will decompose to difluorocarbene.

-

Quench: Quench with

(sat. aq.) at low temperature. -

Isolation: Extract with ether. The product is the hemiacetal intermediate, which hydrolyzes to the TFMK upon acidic workup (

).

Safety Note:

Comparative Analysis of Fluorinating Agents

| Reagent | Mechanism | Cost | Safety Profile | Best Application |

| Selectfluor | Electrophilic ( | High | High (Stable Solid) | Late-stage |

| NFSI | Electrophilic ( | Moderate | Moderate | Enantioselective fluorination (with chiral catalysts). |

| Fluoroform ( | Nucleophilic ( | Very Low | Moderate (Gas) | Large-scale synthesis of TFMKs from esters. |

| Langlois Reagent | Radical ( | Low | High (Solid) | C-H trifluoromethylation of arenes/heterocycles. |

Applications in Drug Discovery: The Warhead Concept

Fluorinated ketones are potent inhibitors of serine and cysteine proteases (e.g., SARS-CoV-2 3CLpro, Cathepsin K).

Mechanism of Action:

The nucleophilic serine (

Enzyme Inhibition Workflow (DOT):

Caption: Mechanism of reversible covalent inhibition of proteases by trifluoromethyl ketones.

References

-

Wu, S.-W., & Liu, F. (2016).[4][5][6] Synthesis of

-Fluoroketones from Vinyl Azides and Mechanism Interrogation. Organic Letters. Link -

Fernandes, A. J., et al. (2025).[7] Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis. Accounts of Chemical Research. Link

-

Veth, L., et al. (2024). Synthesis of 18F-labelled aryl trifluoromethyl ketones with improved molar activity. RSC Advances. Link

-

Shibata, N., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Link

-

Sloop, J. C., et al. (2014).[8] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.[8] Link

-

Garrison, N. G., et al. (2024).[4] Divergent strategy for the fluorination of phenylacetic acid derivatives. Journal of Organic Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 5. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

Methodological & Application

Application Notes and Protocols: 4,4-Difluoro-1-(naphthalen-1-yl)butane-1,3-dione in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine atoms into organic scaffolds is a paramount strategy in modern medicinal chemistry and materials science. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and unique physicochemical properties. This document provides a comprehensive guide to the synthesis and synthetic applications of 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione , a versatile fluorinated building block. As a 1,3-dicarbonyl compound, it serves as a valuable precursor for the synthesis of various heterocyclic systems, particularly pyrazoles and pyrimidines, which are privileged structures in numerous biologically active molecules. This guide details the synthetic protocol for the title compound via Claisen condensation and provides step-by-step methodologies for its subsequent conversion into functionalized heterocyclic derivatives.

Introduction: The Significance of Fluorinated β-Diketones

β-Diketones are fundamental synthons in organic chemistry, prized for their dual reactivity at the carbonyl carbons and the intervening methylene group. The introduction of fluorine atoms, particularly at the α-position to a carbonyl group, profoundly influences the molecule's reactivity and the properties of its derivatives. The strong electron-withdrawing nature of the difluoromethyl group in 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione enhances the electrophilicity of the adjacent carbonyl carbon and increases the acidity of the methylene protons. This heightened reactivity makes it an excellent substrate for condensation reactions with various nucleophiles. Furthermore, the naphthalene moiety provides a lipophilic and sterically defined component, which can be crucial for modulating the biological activity and material properties of the resulting heterocyclic products.

Synthesis of 4,4-Difluoro-1-(naphthalen-1-yl)butane-1,3-dione

The most common and effective method for the synthesis of β-diketones is the Claisen condensation.[1] This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of our target compound, we will utilize 1-acetylnaphthalene and ethyl difluoroacetate.

Reaction Principle

The reaction is initiated by the deprotonation of the α-carbon of 1-acetylnaphthalene by a strong base, such as sodium hydride (NaH), to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl difluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the desired β-diketone. An acidic workup is necessary to neutralize the reaction mixture and protonate the resulting enolate of the product.

Diagram 1: Synthesis of 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione

Caption: Synthetic scheme for the title compound via Claisen condensation.

Detailed Experimental Protocol

Materials:

-

1-Acetylnaphthalene

-

Ethyl difluoroacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (4.4 g, 0.11 mol, 1.1 equiv., 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.

-

Reaction Setup: Add 150 mL of anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath.

-

Addition of Ketone: In a separate flask, dissolve 1-acetylnaphthalene (17.0 g, 0.1 mol, 1.0 equiv.) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

-

Addition of Ester: Add ethyl difluoroacetate (13.6 g, 0.11 mol, 1.1 equiv.) dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of 20 mL of ethanol, followed by 50 mL of water.

-

Acidification and Extraction: Acidify the aqueous mixture to pH ~2 by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL), followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione.

Table 1: Expected Product Characterization

| Property | Expected Value |

| Appearance | Pale yellow solid or oil |

| Molecular Formula | C₁₄H₁₀F₂O₂ |

| Molecular Weight | 248.23 g/mol |

| ¹H NMR (CDCl₃) | δ (ppm): 8.2-7.4 (m, 7H, Ar-H), 6.5 (s, 1H, CH), 6.1 (t, J=54 Hz, 1H, CHF₂) |

| ¹⁹F NMR (CDCl₃) | δ (ppm): -128 (d, J=54 Hz) |

| ¹³C NMR (CDCl₃) | δ (ppm): 190-180 (C=O), 135-124 (Ar-C), 115 (t, J=240 Hz, CF₂), 90 (CH) |

| Mass Spec (ESI+) | m/z: 249.06 [M+H]⁺, 271.04 [M+Na]⁺ |

Note: NMR chemical shifts are approximate and will show tautomeric forms.

Application in Heterocyclic Synthesis: Synthesis of Pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazine is a classic and reliable method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[2] The difluorinated β-diketone is an excellent substrate for this transformation, leading to the formation of a pyrazole ring bearing a naphthalene and a difluoromethyl group.

Reaction Principle

The reaction proceeds via a condensation-cyclization mechanism. One of the nitrogen atoms of hydrazine attacks one of the carbonyl groups of the diketone, followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the second nitrogen atom on the remaining carbonyl group, which after another dehydration step, yields the stable aromatic pyrazole ring.

Diagram 2: Synthesis of 5-(Difluoromethyl)-3-(naphthalen-1-yl)-1H-pyrazole

Caption: Synthesis of a difluoromethylated pyrazole derivative.

Detailed Experimental Protocol

Materials:

-

4,4-Difluoro-1-(naphthalen-1-yl)butane-1,3-dione

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione (2.48 g, 10 mmol, 1.0 equiv.) in 40 mL of ethanol.

-

Addition of Reagents: To this solution, add hydrazine hydrate (0.6 g, 12 mmol, 1.2 equiv.) followed by a catalytic amount of glacial acetic acid (0.2 mL).

-

Reaction: Heat the reaction mixture to reflux with stirring for 3 hours. Monitor the reaction by TLC until the starting diketone is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Reduce the volume of the solvent to approximately 10 mL using a rotary evaporator.

-

Isolation: Add 30 mL of cold water to the concentrated mixture to precipitate the product. Collect the solid by vacuum filtration, wash with cold water (2 x 15 mL), and dry under vacuum.

-

Purification: If necessary, recrystallize the crude product from an ethanol/water mixture to obtain pure 5-(difluoromethyl)-3-(naphthalen-1-yl)-1H-pyrazole.

Table 2: Expected Product Characterization

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₄H₁₀F₂N₂ |

| Molecular Weight | 244.24 g/mol |

| ¹H NMR (DMSO-d₆) | δ (ppm): 13.5 (s, 1H, NH), 8.3-7.5 (m, 7H, Ar-H), 7.0 (s, 1H, pyrazole-H), 6.8 (t, J=56 Hz, 1H, CHF₂) |

| ¹⁹F NMR (DMSO-d₆) | δ (ppm): -115 (d, J=56 Hz) |

| Mass Spec (ESI+) | m/z: 245.09 [M+H]⁺ |

Application in Heterocyclic Synthesis: Synthesis of Pyrimidines

β-Diketones are also excellent precursors for the synthesis of pyrimidine derivatives through condensation with urea or thiourea.[3] This reaction provides access to pyrimidines functionalized with a naphthalene and a difluoromethyl group, which are of interest in drug discovery.

Reaction Principle

This condensation reaction is typically carried out under basic conditions. The reaction is believed to proceed through initial condensation of urea with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring. The use of a base like potassium hydroxide facilitates the key steps of the reaction.

Diagram 3: Synthesis of 4-(Difluoromethyl)-2-hydroxy-6-(naphthalen-1-yl)pyrimidine

Caption: Synthesis of a difluoromethylated pyrimidine derivative.

Detailed Experimental Protocol

Materials:

-

4,4-Difluoro-1-(naphthalen-1-yl)butane-1,3-dione

-

Urea

-

Potassium hydroxide (KOH)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Preparation of Base: In a 100 mL round-bottom flask, dissolve potassium hydroxide (1.12 g, 20 mmol, 2.0 equiv.) in 50 mL of ethanol.

-

Reaction Setup: To this basic solution, add 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione (2.48 g, 10 mmol, 1.0 equiv.) and urea (0.9 g, 15 mmol, 1.5 equiv.).

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring for 6-8 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.

-

Acidification and Isolation: Neutralize the solution by adding concentrated HCl dropwise until the pH is approximately 7. A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 4-(difluoromethyl)-2-hydroxy-6-(naphthalen-1-yl)pyrimidine.

Table 3: Expected Product Characterization

| Property | Expected Value |

| Appearance | White or pale yellow solid |

| Molecular Formula | C₁₅H₁₀F₂N₂O |

| Molecular Weight | 272.25 g/mol |

| ¹H NMR (DMSO-d₆) | δ (ppm): 12.1 (s, 1H, OH), 8.4-7.5 (m, 7H, Ar-H), 7.2 (s, 1H, pyrimidine-H), 6.9 (t, J=55 Hz, 1H, CHF₂) |

| ¹⁹F NMR (DMSO-d₆) | δ (ppm): -118 (d, J=55 Hz) |

| Mass Spec (ESI+) | m/z: 273.08 [M+H]⁺ |

Note: The product exists in tautomeric forms (hydroxypyrimidine and pyrimidinone).

Conclusion and Future Outlook

4,4-Difluoro-1-(naphthalen-1-yl)butane-1,3-dione is a highly valuable and reactive intermediate in organic synthesis. The protocols detailed herein provide a clear and reproducible pathway for its synthesis and its subsequent utilization in the construction of medicinally relevant pyrazole and pyrimidine heterocycles. The presence of both the difluoromethyl group and the naphthalene moiety in the final products makes them attractive candidates for screening in drug discovery programs and for development as novel organic materials. Further exploration of this building block in reactions with other binucleophiles will undoubtedly lead to a wider array of complex and potentially bioactive heterocyclic compounds.

References

- BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.

- BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.

- Pigot, C., Noirbent, G., Bui, T. T., & Dumur, F. (n.d.). Synthetic route to 1,3-indanedione derivatives by the Claisen condensation and the two possible esterification procedures for naphthalene-2,3-dicarboxylic acid.

- Surmont, R., Verniest, G., & De Kimpe, N. (2010). New synthesis of fluorinated pyrazoles. Organic Letters, 12(20), 4648–4651.

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

- Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace.

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- Surmont, R., Verniest, G., & De Kimpe, N. (2010).

- MDPI. (2023).

- El-Sayed, N. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.

Sources

Application Notes and Protocols for 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione as a Ligand for Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Fluorinated β-Diketones in Coordination Chemistry

The field of coordination chemistry has long recognized the utility of β-diketone ligands in the formation of stable metal complexes. The introduction of fluorine atoms into the β-diketone scaffold significantly enhances the properties of the resulting metal complexes. Fluorination increases the Lewis acidity of the metal center, which can facilitate unique catalytic activities.[1] Furthermore, fluorinated β-diketonate metal complexes often exhibit increased volatility and thermal stability, making them excellent precursors for chemical vapor deposition (CVD) processes.[1]

This guide focuses on the specific ligand, 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione, a promising but less-explored member of this family. The presence of the difluoromethyl group, combined with the extended π-system of the naphthalene moiety, suggests that its metal complexes could possess interesting photophysical, catalytic, and biological properties. Lanthanide complexes, in particular, are expected to exhibit strong luminescence due to the "antenna effect," where the ligand efficiently absorbs and transfers energy to the metal center.[2] This makes them potential candidates for applications in organic light-emitting diodes (OLEDs), sensors, and biomedical imaging.[3]

This document provides a comprehensive overview of the synthesis of 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione and its subsequent use in the preparation of metal complexes. It also details protocols for their characterization and explores their potential applications.

Part 1: Synthesis of the Ligand: 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione

The synthesis of β-diketones is most commonly achieved through a Claisen condensation reaction. This involves the reaction of an ester with a ketone in the presence of a strong base. For the synthesis of our target ligand, a plausible route involves the condensation of methyl 1-naphthoate with ethyl difluoroacetate.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione.

Detailed Protocol: Ligand Synthesis

Materials:

-

Methyl 1-naphthoate

-

Ethyl difluoroacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Lithium diisopropylamide (LDA) solution

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for purification (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Base Addition: Carefully add sodium hydride to the flask.

-

Ester Addition: Dissolve methyl 1-naphthoate and ethyl difluoroacetate in anhydrous THF and add this solution dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench with a 1 M HCl solution until the mixture is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 4,4-difluoro-1-(naphthalen-1-yl)butane-1,3-dione.

Part 2: Synthesis of Metal Complexes

The deprotonated form of the β-diketone acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms. Both transition metal and lanthanide complexes can be synthesized.

General Workflow for Metal Complex Synthesis

Sources

The Strategic Advantage of Fluorination in Naphthalene-Based Materials: A Guide to Advanced Applications

Introduction: The Transformative Influence of Fluorine in Naphthalene Systems

The strategic incorporation of fluorine atoms into naphthalene-based molecular architectures offers a powerful tool for tuning material properties, opening new frontiers in material science. The unique characteristics of the fluorine atom—its high electronegativity, small size, and low polarizability—impart a range of desirable attributes to the naphthalene scaffold. These include enhanced thermal and oxidative stability, modified electronic energy levels, and distinct intermolecular and intramolecular interactions.[1][2] This guide provides an in-depth exploration of the material science applications of fluorinated naphthalene compounds, with a focus on practical protocols for researchers and professionals in organic electronics, high-performance polymers, and liquid crystal technologies. We will delve into the causality behind experimental choices, offering field-proven insights to bridge the gap between theoretical understanding and practical implementation.

I. Organic Electronics: Engineering High-Performance Charge Transport Materials

Fluorinated naphthalene derivatives, particularly naphthalene diimides (NDIs), have emerged as a cornerstone for the development of high-performance n-type organic semiconductors.[3] The introduction of fluorine can significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, facilitating electron injection and transport while simultaneously enhancing the material's stability in ambient conditions.[1][2][4]

Application Note: Fluorinated Naphthalene Diimides in Organic Field-Effect Transistors (OFETs)

The strong electron-withdrawing nature of fluorine atoms, when attached to the NDI core or its side chains, improves the air stability of the resulting semiconductor.[3] This strategic fluorination leads to materials with higher electron mobility and excellent thermal stability, making them ideal for solution-processed OFETs.[1][5]

-

LUMO Level Depression: Fluorination effectively lowers the LUMO energy, which is crucial for achieving stable n-channel behavior and efficient electron injection from common electrodes like gold.[4]

-

Intermolecular Interactions: Fluorine substitution can influence the solid-state packing of the molecules, often promoting favorable π-π stacking which is essential for efficient charge transport.[1]

-

Enhanced Stability: The high bond energy of C-F bonds contributes to the overall thermal and oxidative stability of the material, leading to longer device lifetimes.[1][5]

Experimental Protocol: Fabrication of a Solution-Processed, Top-Gate, Bottom-Contact (TGBC) OFET

This protocol outlines the fabrication of an n-type OFET using a fluorinated NDI-based polymer semiconductor.

Materials:

-

Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer (acting as the gate dielectric)

-

Fluorinated NDI-based conjugated polymer (e.g., P(NDI2OD-T2) derivatives)

-

Anhydrous p-xylene or other suitable organic solvent

-

Gold (Au) for source/drain electrodes

-

(Optional) Self-assembled monolayer (SAM) treatment for electrodes (e.g., 2,3,4,5,6-pentafluorothiophenol - PFBT)

-

Poly(methyl methacrylate) (PMMA) as a top-gate dielectric

-

Anhydrous n-butyl acetate

-

Aluminum (Al) for the gate electrode

Equipment:

-

Spin coater

-

Thermal evaporator

-

Glovebox with an inert atmosphere (N₂)

-

Substrate cleaning station (ultrasonic bath)

-

Semiconductor parameter analyzer

Protocol Steps:

-

Substrate Preparation:

-

Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of N₂ and bake at 120°C for 10 minutes to remove any residual moisture.[4]

-

-

Source/Drain Electrode Deposition:

-

Using a shadow mask, thermally evaporate 50 nm of gold (Au) onto the cleaned substrates to define the source and drain electrodes. The channel length and width can be defined by the mask (e.g., 50 µm and 1 mm, respectively).

-

-

(Optional) Electrode Modification:

-

For improved charge injection, a self-assembled monolayer of PFBT can be applied to the Au electrodes. This can be achieved by immersing the substrates in a dilute solution of PFBT in ethanol.[6]

-

-

Semiconductor Film Deposition:

-

Inside a glovebox, prepare a solution of the fluorinated NDI polymer in p-xylene (e.g., 5 mg/mL).

-

Spin-coat the semiconductor solution onto the substrates at 2000 rpm for 60 seconds.

-

Anneal the films at a temperature optimized for the specific polymer (e.g., 150°C) for 30 minutes to improve crystallinity and film morphology.

-

-

Top-Gate Dielectric Deposition:

-

Prepare a solution of PMMA in n-butyl acetate (e.g., 80 mg/mL).

-

Spin-coat the PMMA solution on top of the semiconductor layer at 2000 rpm for 60 seconds.

-

Bake the substrates at 80°C for 60 minutes to remove the solvent.

-

-

Gate Electrode Deposition:

-

Using a shadow mask, thermally evaporate 100 nm of aluminum (Al) to form the top gate electrode over the channel region.

-

-

Device Characterization:

-

Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in an inert atmosphere. The electron mobility (μ) can be calculated from the saturation regime of the transfer curve.

-

Diagram: OFET Fabrication Workflow

Caption: Workflow for fabricating a top-gate, bottom-contact OFET.

Application Note: Fluorinated Naphthalene Diimide Polymers in All-Polymer Solar Cells (all-PSCs)

In the realm of organic photovoltaics, fluorinated naphthalene diimide-based polymers are gaining traction as high-performance electron acceptors, offering an alternative to traditional fullerene derivatives.[7][8] The incorporation of fluorine can enhance the dielectric constant of the polymer, which in turn reduces the exciton binding energy and promotes more efficient exciton dissociation into free charge carriers, ultimately boosting the photocurrent density.[7][8]

II. High-Performance Polymers: Engineering Materials with Low Dielectric Constants and High Thermal Stability

The demand for advanced materials in microelectronics and 5G communication technologies has spurred research into polymers with low dielectric constants (low-k) and exceptional thermal stability. Fluorinated naphthalene-based polymers, such as poly(arylene ether ketone)s (PAEKs) and poly(ester-imide)s (PEIs), are promising candidates to meet these requirements.[9][10]

Application Note: Fluorinated Naphthalene-Based Poly(arylene ether ketone)s (PAEKs) for Low-k Applications

The introduction of bulky, fluorine-containing naphthalene moieties into the polymer backbone disrupts chain packing and increases the free volume, which leads to a reduction in the dielectric constant.[9] Furthermore, the inherent rigidity of the naphthalene ring and the strength of the C-F bond contribute to outstanding thermal stability, with glass transition temperatures (Tg) often exceeding 167°C and decomposition temperatures (Td5) surpassing 528°C.[9]

-

Increased Free Volume: The incorporation of bulky fluorinated naphthalene groups hinders dense chain packing, lowering the overall density and polarizability of the material, which directly reduces the dielectric constant according to the Debye equation.[9]

-

Enhanced Hydrophobicity: The presence of fluorine atoms increases the hydrophobicity of the polymer, leading to lower water uptake. This is critical for maintaining a stable, low dielectric constant in varying humidity environments.[9]

-

Superior Thermal Stability: The rigid naphthalene backbone and the high C-F bond energy impart excellent thermal resistance to the polymer.[9]

Experimental Protocol: Synthesis of a Fluorinated Naphthalene-Based PAEK via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for synthesizing a fluorinated naphthalene-based PAEK from a novel fluorinated naphthalene-based bisphenol monomer.

Materials:

-

Fluorinated naphthalene-based bisphenol monomer

-

4,4'-Difluorobenzophenone

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylacetamide (DMAc)

-

Toluene

-

Methanol

-

Deionized water

Equipment:

-

Three-necked round-bottom flask with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet/outlet

-

Heating mantle with a temperature controller

-

Filtration apparatus

Protocol Steps:

-

Reaction Setup:

-

In a three-necked flask, combine the fluorinated naphthalene-based bisphenol monomer, 4,4'-difluorobenzophenone, and an excess of K₂CO₃.

-

Add DMAc and toluene to the flask. The toluene acts as an azeotropic agent to remove water generated during the reaction.

-

-

Polymerization:

-

Heat the reaction mixture to 140-150°C with vigorous stirring under a nitrogen atmosphere. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

After the complete removal of water (approximately 4 hours), drain the toluene from the trap and raise the reaction temperature to 180-190°C to initiate polymerization.

-

Maintain the reaction at this temperature for 8-12 hours. The viscosity of the solution will increase as the polymer forms.

-

-

Polymer Isolation and Purification:

-

Cool the viscous solution to room temperature and dilute with additional DMAc.

-

Precipitate the polymer by slowly pouring the solution into a large volume of rapidly stirring methanol or a methanol/water mixture.

-

Collect the fibrous polymer precipitate by filtration.

-

Wash the polymer thoroughly with hot deionized water and then with methanol to remove any remaining salts and solvent.

-

-

Drying and Characterization:

-

Dry the purified polymer in a vacuum oven at 120°C for 24 hours.

-

Characterize the polymer's structure (FTIR, NMR), thermal properties (TGA, DSC), and dielectric properties.

-

Diagram: Polymer Property Enhancement via Fluorinated Naphthalene Moieties

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Ambient stable solution-processed organic field effect transistors from electron deficient planar aromatics: effect of end-groups on ambient stability ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01499E [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Self-forming electrode modification in organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Synthetic Routes to Fluorinated Bioactive Molecules: A Strategic Application Guide

Introduction: The "Fluorine Effect" in Drug Design

In modern medicinal chemistry, the strategic introduction of fluorine is not merely a substitution; it is a profound modulation of physicochemical properties.[1] Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom.

Why Fluorine?

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is arguably the strongest single bond in organic chemistry, rendering molecules resistant to cytochrome P450 oxidative metabolism (blocking labile C-H sites).

-

Lipophilicity (LogP): Fluorine creates a "teflon coating" effect, altering solvation and membrane permeability without the steric bulk of a methyl group.

-

Bioisosterism: Fluorine acts as a bioisostere for hydrogen (similar van der Waals radius: 1.47 Å vs 1.20 Å) and the hydroxyl group (mimicking H-bond acceptors).

This guide moves beyond textbook definitions to provide field-proven protocols for installing fluorine into complex bioactive scaffolds.

Strategic Framework: Selecting the Right Methodology

The choice of fluorination method is dictated strictly by the electronic nature of the substrate and the hybridization of the target carbon.

Decision Matrix: Fluorination Strategy

The following logic flow represents the standard decision tree used in high-throughput synthesis labs.

Figure 1: Strategic decision tree for selecting fluorination methodologies based on substrate electronics and functional group availability.

Protocol A: Nucleophilic Deoxyfluorination (Aliphatic C-F)

Application: Converting primary/secondary alcohols to alkyl fluorides.[2] Reagent of Choice: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[2][3] Note: While DAST is the classic reagent, Deoxo-Fluor is preferred due to higher thermal stability (dec. >200°C vs DAST ~90°C) and reduced explosion risk.

Mechanism & Causality

The reaction proceeds via an SN2 mechanism.[4][5] The alcohol oxygen attacks the sulfur center, displacing fluoride. The resulting intermediate is an excellent leaving group, which is then displaced by the fluoride ion with inversion of configuration .

-

Critical Failure Point: Moisture. The reagent hydrolyzes instantly to release HF.

-

Stereochemistry: Expect complete inversion (Walden inversion) on chiral secondary alcohols.

Step-by-Step Protocol

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Nitrogen (N2) or Argon.[4][6]

-

Solvation: Dissolve the alcohol substrate (1.0 equiv, e.g., 1.0 mmol) in anhydrous Dichloromethane (DCM) [0.1 M concentration].

-

Cooling: Cool the solution to 0°C (ice bath).

-

Expert Tip: Unlike DAST, which often requires -78°C, Deoxo-Fluor is more controllable at 0°C.

-

-

Addition: Add Deoxo-Fluor (1.5 equiv) dropwise via syringe.

-

Observation: Slight fuming may occur.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 2-12 hours. Monitor by TLC or LCMS.[6]

-

Quenching (CRITICAL SAFETY):

-

Cool back to 0°C.

-

Add saturated aqueous NaHCO3dropwise .

-

Warning: Vigorous CO2 evolution will occur. Do not cap the flask.

-

-

Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amine byproducts) and then Brine. Dry over Na2SO4.

Protocol B: Palladium-Catalyzed Aromatic Fluorination[7]

Application: Converting Aryl Triflates/Bromides to Aryl Fluorides. The Challenge: Reductive elimination of a Pd(II)-F species is energetically unfavorable due to the high strength of the Pd-F bond. The Solution: Use of bulky biaryl phosphine ligands (e.g., tBuBrettPhos ) to crowd the metal center, forcing the fluorine to eliminate.

Reaction Scheme (Buchwald-Type)

Step-by-Step Protocol

-

Glovebox/Schlenk Setup: This reaction is highly sensitive to water (inhibits CsF solubility/reactivity) and oxygen.

-

Reagents:

-

Aryl Triflate (1.0 equiv)[7]

-

CsF (2.0 equiv) - Must be finely ground and dried under vacuum at 150°C for 24h.

-

Pd2(dba)3 (2 mol %)

-

tBuBrettPhos (6 mol %)

-

-

Solvent: Anhydrous Toluene or Dioxane.

-

Procedure:

-

Charge an oven-dried vial with Pd source, Ligand, and CsF.

-

Add solvent and stir for 5 mins to pre-complex.

-

Add Aryl Triflate.

-

Seal and heat to 110-130°C for 12 hours.

-

-

Validation: 19F NMR is essential here. Look for the shift from -74 ppm (Triflate) to the -110 to -130 ppm range (Aryl Fluoride).

Protocol C: Late-Stage Photoredox Trifluoromethylation

Application: Direct C-H trifluoromethylation of arenes/heteroarenes.[8] Reagent: Triflyl Chloride (TfCl) or Langlois Reagent. Catalyst: Ru(bpy)3Cl2 or Ir(ppy)3. Mechanism: Single Electron Transfer (SET) radical pathway.[8]

Photoredox Cycle Diagram

This diagram illustrates the oxidative quenching cycle used to generate the

Figure 2: Mechanism of photoredox-mediated trifluoromethyl radical generation using Ruthenium catalysis.

Step-by-Step Protocol (MacMillan Method)

-

Reagents:

-

Substrate (e.g., N-heterocycle) (1.0 equiv).[9]

-

TfCl (Triflyl chloride) (2.0 equiv).

-

Ru(bpy)3Cl2 (1 mol %).

-

K2HPO4 (2.0 equiv).

-

-

Solvent: Acetonitrile (MeCN).[6]

-

Setup:

-

Combine reagents in a clear glass vial.

-

Degas by sparging with Argon for 10 minutes (Oxygen quenches the excited state *Ru species).

-

Seal with a septum.

-

-

Irradiation: Place the vial 2-3 cm away from a Blue LED (450 nm) light source. A standard household blue LED strip (14W) is sufficient.

-

Fan Cooling: Use a small fan to keep the vial at RT; LEDs generate heat which can degrade the catalyst.

-

-

Duration: Irradiate for 2-24 hours.

-

Workup: Dilute with water, extract with Ethyl Acetate.

Comparative Data: Reagent Selection

| Reagent | Type | Physical State | Safety Profile | Cost | Primary Use |

| DAST | Nucleophilic | Liquid | High Risk: Explodes >90°C, Fumes | Low | Alcohols |

| Deoxo-Fluor | Nucleophilic | Liquid | Med Risk: Stable to ~200°C | Med | Alcohols |

| XtalFluor-E | Nucleophilic | Solid | Low Risk: Non-fuming salt | High | Acid-sensitive substrates |

| Selectfluor | Electrophilic | Solid | Safe: Stable, non-hygroscopic | Med | Fluorination of Enols/Indoles |

| NFSI | Electrophilic | Solid | Safe: Stable | Low | Enantioselective Fluorination |

Safety & Troubleshooting (E-E-A-T)

The HF Hazard

All nucleophilic fluorination reagents (DAST, Deoxo-Fluor) generate Hydrogen Fluoride (HF) upon contact with water or during the reaction.

-

Protocol: Always have a tube of 2.5% Calcium Gluconate Gel on the bench. If skin contact occurs, wash immediately and apply gel. HF burns are initially painless but cause deep tissue necrosis and bone decalcification.

-

Glassware: HF etches glass.[10] For large scale or repeated reactions, use Teflon (PFA/FEP) reaction vessels.

Common Failure Modes

-

"My Pd-catalyzed reaction turned black and failed."

-

Cause: Oxidation of the Phosphine ligand.

-

Fix: Ensure CsF is dry and the reaction is set up in a glovebox or under rigorous Schlenk conditions.

-

-

"Deoxyfluorination resulted in elimination (alkene) instead of substitution."

-

Cause: Reaction temperature too high or substrate is too sterically hindered.

-

Fix: Switch to XtalFluor-E or maintain strict 0°C temperature control.

-

References

-

Selectfluor Chemistry: Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." J. Chem. Soc., Chem. Commun.1992 , 595-596. Link

-

Deoxo-Fluor Protocol: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." J. Org. Chem.1999 , 64, 7048-7054. Link

-

Pd-Catalyzed Fluorination: Watson, D. A., et al. "Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides."[11] Science2009 , 325, 1661-1664.[11] Link

-

Photoredox Trifluoromethylation: Nagib, D. A., & MacMillan, D. W. C.[12] "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature2011 , 480, 224–228. Link

-

Pd(III) Mechanism: Mazzotti, A. R., et al. "Palladium(III)-catalyzed fluorination of arylboronic acid derivatives."[13] J. Am. Chem. Soc.2013 , 135, 14012-14015.[13] Link

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. glassfrostingpowder.com [glassfrostingpowder.com]

- 11. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]

- 12. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]

- 13. dash.harvard.edu [dash.harvard.edu]

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Difluoro-β-diketone Synthesis

Welcome to the Technical Support Center for the synthesis of difluoro-β-diketones. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting steps. This resource is structured to help you diagnose issues in your experimental workflow, optimize your reaction conditions, and ultimately achieve higher, more consistent yields.

Introduction to the Challenge

Difluoro-β-diketones are valuable building blocks in medicinal chemistry and materials science, owing to the unique properties conferred by the difluoromethyl group. The most common synthetic route to these compounds is the Claisen condensation between a ketone and an ester of difluoroacetic acid. While theoretically straightforward, this reaction is often plagued by low yields, frustrating researchers and hindering progress. This guide will dissect the common pitfalls and provide actionable solutions.

Core Principles of the Claisen Condensation for Difluoro-β-diketone Synthesis

The Claisen condensation is a base-mediated carbon-carbon bond-forming reaction. The overall transformation is an equilibrium process, and understanding the key steps is crucial for troubleshooting.

The key takeaway from the mechanism is that the final deprotonation of the newly formed β-diketone is the only thermodynamically favorable step and serves as the driving force for the entire reaction sequence.[1][2] This has significant implications for reaction setup, particularly the stoichiometry of the base.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may be encountering in your experiments.

Q1: My reaction yield is very low, or I'm only recovering starting materials. What are the likely causes?

A1: This is the most common issue and can stem from several factors. Let's break them down in a logical troubleshooting sequence.

-

Causality: A low yield is fundamentally an issue of the reaction equilibrium not favoring the product or the product decomposing. The most common culprit is an issue with the base, as it is central to both initiating the reaction and driving it to completion.[1][2]

Q2: I'm observing multiple byproducts in my reaction mixture. How can I identify and minimize them?

A2: Byproduct formation is a clear indicator of competing reaction pathways. The two most likely side reactions are self-condensation of the starting ketone and transesterification of the difluoroacetate ester.

-

Self-Condensation of the Ketone: This occurs when the enolate of your starting ketone attacks another molecule of the same ketone instead of the difluoroacetate ester. This is more prevalent with less reactive esters.

-

Identification (¹H NMR): Look for new signals corresponding to a β-hydroxy ketone or an α,β-unsaturated ketone (if dehydration occurs). These will have characteristic chemical shifts for vinyl protons or a hydroxyl group that are absent in your starting materials and desired product.

-

Solution: A common strategy to minimize this is to slowly add the ketone to a mixture of the base and the difluoroacetate ester.[3] This keeps the instantaneous concentration of the ketone enolate low and ensures it is more likely to encounter the more electrophilic ester.

-

-

Transesterification: This happens if the alkoxide base used does not match the alcohol portion of your ester (e.g., using sodium methoxide with an ethyl ester). The base can act as a nucleophile, attacking the ester and leading to a mixture of esters and, consequently, a mixture of β-diketone products.

-

Identification (GC-MS or ¹H NMR): You may observe peaks corresponding to the new ester and the corresponding β-diketone byproduct.

-

Solution: The simplest solution is to use an alkoxide base that matches the ester's alkoxy group (e.g., sodium ethoxide for ethyl difluoroacetate).[4] Alternatively, a non-nucleophilic base like sodium hydride (NaH) can be used, which circumvents this issue entirely.[5]

-

Q3: My yield improves with NaH, but it's still not optimal. How can I further optimize the reaction?

A3: Sodium hydride is an excellent choice as it's a strong, non-nucleophilic base.[5] If yields are still suboptimal, consider the following parameters:

-

Solvent: The solvent plays a crucial role in solubilizing the intermediates and influencing the reactivity of the base. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used. THF is often preferred over diethyl ether due to its higher boiling point and better ability to solvate the resulting sodium enolate.[5]

| Solvent | Relative Polarity[6][7][8] | Boiling Point (°C) | Key Considerations |

| Tetrahydrofuran (THF) | 0.207 | 66 | Good for solvating sodium enolates. Must be anhydrous. |

| Diethyl Ether | 0.117 | 35 | Lower boiling point can make temperature control difficult. Must be anhydrous. |

| 1,4-Dioxane | 0.164 | 101 | Higher boiling point, but also a peroxide former. Must be anhydrous. |

| Toluene | 0.099 | 111 | Non-polar, can be useful for higher temperatures, but may not solvate intermediates as well. |

-

Temperature: The initial deprotonation is often carried out at 0 °C to control the exothermic reaction. The subsequent condensation may require gentle warming or an extended period at room temperature to proceed to completion. Running the reaction at too high a temperature can lead to decomposition of the starting materials or product.[9]

-

Stoichiometry: While at least one equivalent of base is necessary, using a slight excess (e.g., 1.1-1.2 equivalents) can help ensure complete deprotonation of the starting ketone and drive the reaction forward.

Frequently Asked Questions (FAQs)

Q: Why is the synthesis of difluoro-β-diketones more challenging than their non-fluorinated or trifluoromethylated analogs?

A: The difluoromethyl (CHF₂) group presents a unique electronic challenge. The two fluorine atoms are strongly electron-withdrawing, which increases the acidity of the remaining α-proton on the difluoroacetate ester compared to a non-fluorinated ester.[10][11][12] While this might seem to favor enolate formation from the ester, it can also lead to undesired side reactions. The pKa of difluoroacetic acid is around 1.33, indicating the strong inductive effect of the fluorine atoms.[13] This increased acidity can complicate the desired selective deprotonation of the ketone starting material.

Q: My product appears to be decomposing during column chromatography. What can I do?

A: Fluorinated β-diketones can be sensitive to silica gel, which is acidic.[14] This can lead to decomposition on the column. If you observe streaking or the appearance of new spots on TLC after running a column, consider the following:

-

Neutralize the Silica: You can try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent).

-

Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel.

-

Purification via Copper Chelate: This is a highly effective and often preferred method for purifying β-diketones, as it avoids chromatography altogether.[5][14]

Q: Can you provide a detailed protocol for the copper chelate purification?

A: Certainly. This method relies on the formation of a stable, often crystalline, copper(II) complex with your β-diketone, which can be easily separated from non-chelating impurities.

Protocol: Purification of Difluoro-β-diketones via Copper(II) Chelate Formation

-

Dissolution: After the reaction workup (e.g., extraction and solvent removal), dissolve the crude product in a minimal amount of a suitable solvent like ethanol or methanol.

-

Chelation: In a separate flask, prepare a solution of copper(II) acetate in water. Add this aqueous solution dropwise to the stirred solution of your crude product. A colored precipitate (usually green or blue) of the copper(II) bis(β-diketonate) complex should form.

-

Isolation of the Chelate: Collect the precipitated copper complex by vacuum filtration. Wash the solid with water and then with a non-polar solvent like hexanes to remove any remaining organic impurities.

-

Decomposition of the Chelate: Suspend the purified copper complex in a biphasic mixture of an organic solvent (e.g., diethyl ether or ethyl acetate) and an acidic aqueous solution (e.g., 1-2 M HCl). Stir vigorously until the organic layer is colorless and the aqueous layer is colored with the copper salt.

-

Final Isolation: Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the purified difluoro-β-diketone.

Q: What are the critical safety precautions when using sodium hydride (NaH)?

A: Sodium hydride is a powerful base but is also highly reactive and pyrophoric. Strict adherence to safety protocols is essential.

-

Inert Atmosphere: NaH reacts violently with water to produce flammable hydrogen gas.[15][16] All reactions involving NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.

-

Dispersion in Mineral Oil: NaH is typically supplied as a 60% dispersion in mineral oil, which makes it safer to handle.[15] For most applications, it can be used directly. If the mineral oil needs to be removed, it can be washed with anhydrous hexanes under an inert atmosphere, but this increases the risk of ignition.

-

Quenching: Unreacted NaH must be safely quenched at the end of the reaction. This should be done at a low temperature (e.g., 0 °C) by the slow, dropwise addition of a proton source. A common and safe procedure is to first add isopropanol, followed by methanol, and finally water.[9][17] Never add water directly to a reaction mixture containing a significant amount of unreacted NaH.

Recommended Starting Protocol

This protocol is a general starting point and may require optimization for your specific substrates.

-

Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Solvent Addition: Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath.

-

Ketone Addition: Slowly add a solution of the ketone (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

-

Ester Addition: Add the ethyl difluoroacetate (1.1 equivalents) dropwise at 0 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Cool the reaction mixture to 0 °C and slowly quench the excess NaH by the dropwise addition of isopropanol, followed by methanol, and then saturated aqueous ammonium chloride solution.

-

Workup: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by copper chelate formation (as described above) or by column chromatography on neutral alumina.

By understanding the underlying principles of the Claisen condensation and adopting a systematic approach to troubleshooting, you can overcome the challenges of low yield and successfully synthesize your target difluoro-β-diketones. For further assistance, please do not hesitate to reach out to our technical support team.

References

-

Scribd. (2012, December 14). Sodium Hydride Safety and Handling SOP. [Link]

-

ResearchGate. (2014, October 10). Is it essential to quench NaH after the completion of a reaction?[Link]

-

University of Rochester. Solvents and Polarity. [Link]

-

Scribd. Solvent Polarity Table. [Link]

-

Beilstein Journal of Organic Chemistry. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. National Institutes of Health. [Link]

-

Studylib. Sodium Hydride SOP: Safety & Handling in UCSF Lab. [Link]

-

University of Rochester. Solvents and Polarity. [Link]

-

Honeywell. Polarity Index. [Link]

-

Phenomenex. Solvent Miscibility Table. [Link]

-

Organic Chemistry Tutor. (2020, April 20). Claisen Condensation. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

Molecules. (2021). Recent Developments in the Synthesis of β-Diketones. MDPI. [Link]

-

Wikipedia. Claisen condensation. [Link]

-

Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation. [Link]

-

Magritek. (2020, December 22). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. [Link]

-

CLAS. Table of Acids with Ka and pKa Values. [Link]

-

Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]

-

L.S.College, Muzaffarpur. (2020, April 4). Claisen condensation. [Link]

-

Wikipedia. Difluoroacetic acid. [Link]

-

Acidity Of Alpha Hydrogens Us. [Link]

-

PHARMD GURU. 21. CLAISEN CONDENSATION. [Link]

-

ACS Omega. (2024, January 24). Exploring C–F···π Interactions: Synthesis, Characterization, and Surface Analysis of Copper β-Diketone Complexes. [Link]

-

The Claisen Condensation. [Link]

-

Wikipedia. Claisen condensation. [Link]

-

Pearson. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

PHARMD GURU. 21. CLAISEN CONDENSATION. [Link]

-

Student Doctor Network Forums. (2007, August 1). Acidity of protons on alpha carbons. [Link]

-

Chemistry LibreTexts. (2020, May 30). 23.1: Relative Acidity of alpha-Hydrogens. [Link]

-

Chemistry Stack Exchange. (2014, June 28). Which alpha Hydrogens are more acidic?[Link]

-

Instructables. Synthesis of Copper Acetate : 5 Steps (with Pictures). [Link]

-

pka bases.cdx. [Link]

-

YouTube. (2018, May 10). Claisen Condensation Reaction Mechanism. [Link]

-

Chemistry LibreTexts. (2025, March 9). 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation. [Link]

-

ACS Publications. Organic Letters Journal. [Link]

-

Wikipedia. Phenol. [Link]

-

Experiment No. 19: Copper: Its Chemical Transformations Parts C and D. [Link]

-

YouTube. (2020, February 1). Preparation of Copper Acetate and Performing Barfoed's test. [Link]

- Google Patents. DE3544720C1 - Process for the preparation of crystalline copper(II)

-

ACS Publications. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. Phosgene. [Link]

Sources

- 1. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II [kpu.pressbooks.pub]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 6. chem.rochester.edu [chem.rochester.edu]